N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14947553
InChI: InChI=1S/C21H20FNO4S/c1-14-18-4-2-3-5-19(18)27-20(14)21(24)23(17-10-11-28(25,26)13-17)12-15-6-8-16(22)9-7-15/h2-9,17H,10-13H2,1H3
SMILES:
Molecular Formula: C21H20FNO4S
Molecular Weight: 401.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC14947553

Molecular Formula: C21H20FNO4S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C21H20FNO4S
Molecular Weight 401.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H20FNO4S/c1-14-18-4-2-3-5-19(18)27-20(14)21(24)23(17-10-11-28(25,26)13-17)12-15-6-8-16(22)9-7-15/h2-9,17H,10-13H2,1H3
Standard InChI Key OBAPDIVLLMVGAP-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Introduction

Structural Overview

The compound features a complex molecular structure characterized by several functional groups:

  • Core Structure: The backbone consists of a benzofuran moiety, which is known for its diverse biological activities.

  • Functional Groups: It includes a tetrahydrothiophene ring, which contributes to its unique properties, and a fluorobenzyl group that may enhance its biological activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H20FNO3S
Molecular Weight357.43 g/mol

Synthesis

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step reactions that include:

  • Formation of the Benzofuran Core: This is often achieved through cyclization reactions involving substituted phenols and appropriate carbonyl compounds.

  • Introduction of the Thiophene Ring: The thiophene moiety can be synthesized through the reaction of appropriate thiol derivatives with carbonyl compounds.

  • Fluorobenzyl Group Attachment: The introduction of the 4-fluorobenzyl group may involve nucleophilic substitution reactions.

Pharmacological Potential

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives containing benzofuran and thiophene structures can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Compounds with similar frameworks have been evaluated for their anticancer potential, demonstrating efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Mechanistic Insights

Molecular docking studies suggest that the compound may interact with specific biological targets, potentially inhibiting key enzymes involved in disease pathways. This interaction can lead to alterations in cellular signaling pathways, contributing to its therapeutic effects.

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